![molecular formula C20H21BN2O B14601891 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate CAS No. 60632-72-6](/img/structure/B14601891.png)
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate is an organic compound that features a pyridine ring, an amino group, and a borinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate typically involves multiple steps. One common route starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution are typical reagents.
Substitution: Trimethylsilyl cyanide is often employed.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amines, and various substituted derivatives depending on the specific reagents used .
Scientific Research Applications
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism by which 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fibrosis by reducing collagen production .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-ol: This compound has a similar structure but lacks the borinate moiety.
3-[(Pyridin-2-yl)amino]propan-1-ol: Another similar compound with an amino group and a hydroxyl group.
2-(Pyridin-2-yl)isopropyl amine: A tertiary amine with a pyridine ring.
Uniqueness
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate is unique due to the presence of the borinate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60632-72-6 |
|---|---|
Molecular Formula |
C20H21BN2O |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(2-diphenylboranyloxypropan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H21BN2O/c1-20(2,23-19-15-9-10-16-22-19)24-21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3,(H,22,23) |
InChI Key |
AOBGFKDGKKCQKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)(C)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


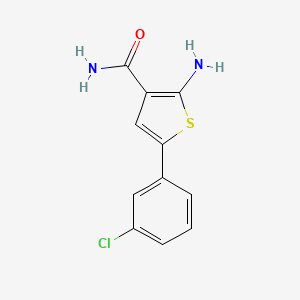
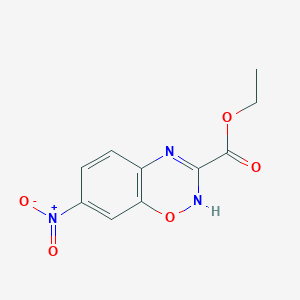
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
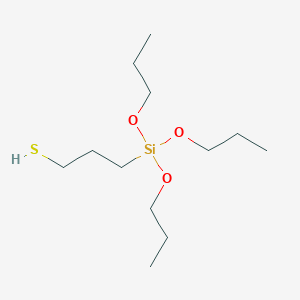
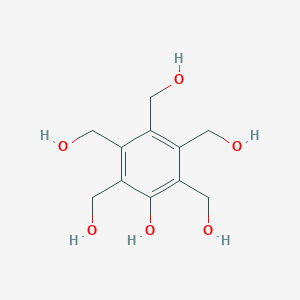
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)
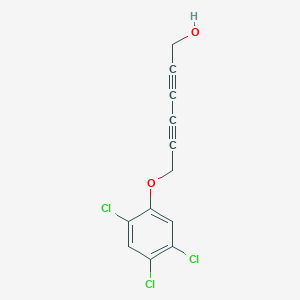
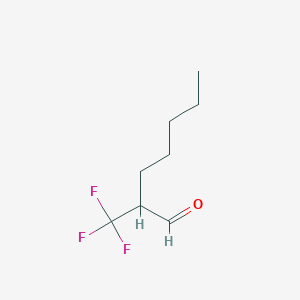




![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
